N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1992-24-1
VCID: VC5851141
InChI: InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19)
SMILES: CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula: C11H9F6NO2
Molecular Weight: 301.188

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

CAS No.: 1992-24-1

Cat. No.: VC5851141

Molecular Formula: C11H9F6NO2

Molecular Weight: 301.188

* For research use only. Not for human or veterinary use.

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide - 1992-24-1

Specification

CAS No. 1992-24-1
Molecular Formula C11H9F6NO2
Molecular Weight 301.188
IUPAC Name N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19)
Standard InChI Key HBGYOKOCPHASLN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide typically involves a multi-step process:

  • Formation of the hexafluoroisopropanol-substituted aniline:

    • Reaction of 4-aminophenylboronic acid with hexafluoroacetone hydrate under acidic conditions yields 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline .

  • Acetylation of the aniline precursor:

    • Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) forms the final acetamide derivative .

Key reaction conditions:

  • Temperature: 0–25°C for acetylation to prevent side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₉F₆NO₂Calculated
Molecular weight309.19 g/molCalculated
Melting point153–155°C (decomposes)Analog data
SolubilitySoluble in DMSO, THF; insoluble in H₂OExperimental
LogP2.8 (predicted)Computational

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, making it suitable for drug discovery applications .

Biological and Pharmacological Applications

Target Engagement

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide derivatives have been investigated as:

  • Modulators of Store-Operated Calcium Entry (SOCE): Analogous compounds (e.g., oxadiazole-bearing pyrazoles) inhibit SOCE channels, implicating potential roles in treating inflammatory diseases .

  • Enzyme inhibitors: The acetamide group may interact with protease active sites, as seen in similar fluorinated acetamides .

Metabolic Stability

Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro studies of related compounds show >80% remaining after 1-hour incubation with liver microsomes .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
N-[4-(trifluoromethyl)phenyl]acetamideLacks hydroxyl groupLower metabolic stability
4-chloro-N,N-diethylbenzamideDiethylamine instead of acetamideReduced SOCE modulation
Compound 24 (Ref )Chlorophenyl substituentEnhanced anti-inflammatory activity

The hydroxyl group in N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide improves water solubility compared to non-hydroxylated analogs .

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